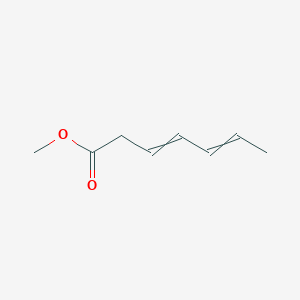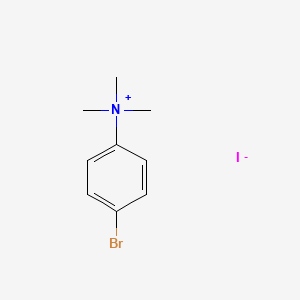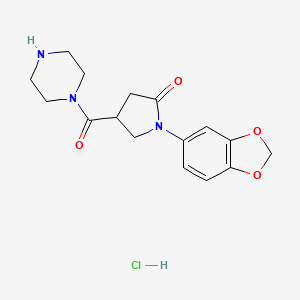
Thallium(I) fluosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(I) fluosilicate, also known as thallium(I) hexafluorosilicate, is an inorganic compound with the chemical formula Tl2SiF6. It is a white crystalline solid that is highly soluble in water. Thallium compounds, including this compound, are known for their high toxicity and have been used in various industrial applications.
Preparation Methods
Thallium(I) fluosilicate can be synthesized through several methods. One common method involves the reaction of thallium(I) carbonate with hydrofluoric acid and silicon tetrafluoride. The reaction conditions typically require a controlled environment to ensure the safe handling of hydrofluoric acid, which is highly corrosive.
Industrial production of this compound often involves the use of thallium(I) sulfate and potassium hexafluorosilicate. The reaction is carried out in an aqueous solution, and the resulting this compound is precipitated out as a white crystalline solid.
Chemical Reactions Analysis
Thallium(I) fluosilicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents such as chlorine or bromine.
Reduction: this compound can be reduced back to thallium metal using reducing agents like zinc or iron.
Substitution: this compound can undergo substitution reactions with other halides, forming compounds such as thallium(I) chloride or thallium(I) bromide.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thallium(I) fluosilicate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of thallium ions in analytical chemistry.
Biology: Thallium compounds are used in biological research to study the effects of heavy metal toxicity on living organisms.
Medicine: this compound has been used in medical research to investigate its potential as a radiopharmaceutical agent for imaging and diagnostic purposes.
Industry: this compound is used in the production of special glasses and ceramics, as well as in the manufacturing of electronic components.
Mechanism of Action
The mechanism of action of thallium(I) fluosilicate involves its ability to interfere with various biological processes. Thallium ions can replace potassium ions in biological systems, disrupting cellular functions such as enzyme activity, ion transport, and neurotransmission. This disruption can lead to severe toxic effects, including neurological damage and organ failure.
Comparison with Similar Compounds
Thallium(I) fluosilicate can be compared with other thallium compounds, such as thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide. While all these compounds share similar toxic properties, this compound is unique in its high solubility in water and its specific applications in the production of special glasses and ceramics.
Similar compounds include:
- Thallium(I) chloride (TlCl)
- Thallium(I) bromide (TlBr)
- Thallium(I) iodide (TlI)
- Thallium(I) sulfate (Tl2SO4)
Each of these compounds has distinct properties and applications, making this compound a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
27685-40-1 |
|---|---|
Molecular Formula |
F6SiTl2 |
Molecular Weight |
550.84 g/mol |
IUPAC Name |
silicon(4+);thallium(1+);hexafluoride |
InChI |
InChI=1S/6FH.Si.2Tl/h6*1H;;;/q;;;;;;+4;2*+1/p-6 |
InChI Key |
YCIDPPOFLXLTHA-UHFFFAOYSA-H |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Tl+].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





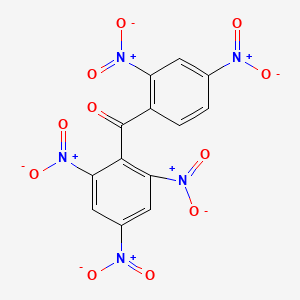
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
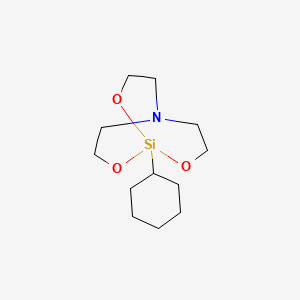

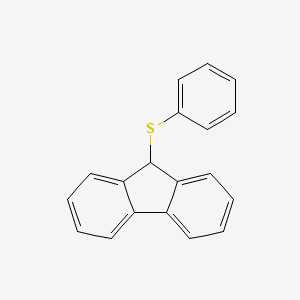
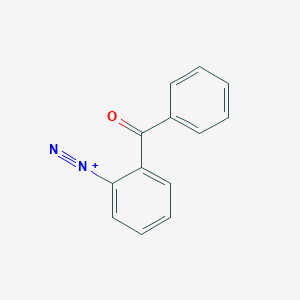
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
